molecular formula C18H17FN4O2 B10833015 3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid

3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B10833015
M. Wt: 340.4 g/mol
InChI Key: LJHFNRZRNINLGH-UHFFFAOYSA-N
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Description

BDBM50158794 is a chemical compound known for its ability to inhibit the activity of lysine-specific demethylase 4C

Preparation Methods

The preparation of BDBM50158794 involves several synthetic routes and reaction conditions. One common method includes the use of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide. The crystalline forms and preparation methods of this compound have been documented in various patents .

Chemical Reactions Analysis

BDBM50158794 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents, catalysts, and temperature controls. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BDBM50158794 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying the inhibition of lysine-specific demethylase 4C. In biology, it is used to investigate the role of demethylases in gene expression and regulation.

Mechanism of Action

The mechanism of action of BDBM50158794 involves the inhibition of lysine-specific demethylase 4C. This enzyme is responsible for the removal of methyl groups from lysine residues on histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting this enzyme, BDBM50158794 can modulate gene expression and potentially affect various biological pathways .

Comparison with Similar Compounds

BDBM50158794 is unique in its ability to specifically inhibit lysine-specific demethylase 4C. Similar compounds include other inhibitors of lysine-specific demethylases, such as GSK-J1 and IOX1. BDBM50158794 has distinct structural features and inhibitory properties that set it apart from these other compounds .

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(1-cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C18H17FN4O2/c19-11-5-6-16-14(9-11)17(22-23(16)12-3-1-2-4-12)21-15-10-20-8-7-13(15)18(24)25/h5-10,12H,1-4H2,(H,21,22)(H,24,25)

InChI Key

LJHFNRZRNINLGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)F)C(=N2)NC4=C(C=CN=C4)C(=O)O

Origin of Product

United States

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